molecular formula C15H21NO3 B7482629 N-(4-Methylpentanoyl)-L-Phenylalanine

N-(4-Methylpentanoyl)-L-Phenylalanine

Cat. No.: B7482629
M. Wt: 263.33 g/mol
InChI Key: SNFOUMUDOQSPKF-ZDUSSCGKSA-N
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Description

N-(4-Methylpentanoyl)-L-Phenylalanine is a synthetic derivative of the amino acid L-phenylalanine, where the amino group is acylated with a 4-methylpentanoyl moiety. Such modifications are commonly employed to optimize bioavailability, receptor specificity, or enzymatic resistance in drug development .

Properties

IUPAC Name

(2S)-2-(4-methylpentanoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(2)8-9-14(17)16-13(15(18)19)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOUMUDOQSPKF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpentanoyl)-L-Phenylalanine typically involves the acylation of L-phenylalanine with 4-methylpentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-Phenylalanine+4-Methylpentanoyl chlorideThis compound+HCl\text{L-Phenylalanine} + \text{4-Methylpentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} L-Phenylalanine+4-Methylpentanoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpentanoyl)-L-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylpentanoyl)-L-Phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylpentanoyl)-L-Phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also bind to receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from L-phenylalanine, exhibit structural or functional similarities to N-(4-Methylpentanoyl)-L-Phenylalanine. Key differences in synthesis, physicochemical properties, and applications are highlighted:

4-Nitro-L-Phenylalanine

  • Structure: Introduces a nitro group (-NO₂) at the para position of the phenyl ring.
  • Synthesis: Synthesized via nitration of L-phenylalanine using HNO₃/H₂SO₄ at 10°C, yielding a 90% product .
  • Applications : Nitro groups are often precursors for aromatic amines in drug synthesis. Its electron-withdrawing nature alters electronic properties, influencing reactivity in peptide coupling or metal coordination.
  • Contrast : Unlike the acylated derivative (target compound), the nitro group increases polarity and may reduce membrane permeability.

N-p-Tosyl-L-Phenylalanine

  • Structure: Features a toluenesulfonyl (tosyl) group on the amino group.
  • Properties : The sulfonyl group enhances steric bulk and resistance to proteolytic cleavage.
  • Applications : Used as a protected intermediate in peptide synthesis. Tosyl derivatives are also studied for antimicrobial activity .

Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-Aspartyl]-L-Phenylalanine 1-Methyl Ester)

  • Structure : Combines L-phenylalanine with a 3,3-dimethylbutyl-aspartyl group and a methyl ester.
  • Properties : A high-intensity sweetener with a molecular weight of 378.47 g/mol. It is 7,000–13,000 times sweeter than sucrose .
  • Applications : Approved for food and pharmaceutical use due to stability and low caloric content.
  • Contrast : The aspartyl linkage and ester group differentiate it from simpler acylated derivatives like the target compound, which may lack sweetening properties.

N-Trifluoroacetyl-L-Phenylalanine Trimethylsilyl Ester

  • Structure : Includes a trifluoroacetyl (TFA) protecting group and a trimethylsilyl (TMS) ester.
  • Properties: LogP (octanol/water) = 2.654, indicating moderate lipophilicity .
  • Applications : Used in gas chromatography (GC) analysis due to volatility imparted by the TMS group.
  • Contrast: The TFA group is highly electron-withdrawing, altering reactivity compared to aliphatic acyl groups like 4-methylpentanoyl.

L-Homophenylalanine

  • Structure : Extends the side chain by one methylene group (-CH₂-) compared to L-phenylalanine.
  • Properties : Increased steric bulk enhances chiral discrimination in drug synthesis .
  • Applications : Used in protease inhibitors and antipsychotic agents.
  • Contrast: Side-chain elongation differs from amino-group modifications, impacting binding specificity rather than metabolic stability.

Data Table: Key Structural and Functional Comparisons

Compound Modification Type Molecular Formula Key Applications Notable Properties References
4-Nitro-L-Phenylalanine Para-nitro substitution C₉H₁₀N₂O₄ Drug intermediate High polarity, nitro precursor
N-p-Tosyl-L-Phenylalanine Sulfonamide C₁₆H₁₇NO₄S Antimicrobial agents Protease resistance
Neotame Aspartyl-alkyl ester C₂₀H₃₀N₂O₅ Sweetener, pharmaceutical High sweetness potency
N-Trifluoroacetyl-L-Phe-TMS Trifluoroacetyl + TMS ester C₁₄H₁₈F₃NO₃Si Analytical chemistry Volatile, moderate lipophilicity
L-Homophenylalanine Extended side chain C₁₀H₁₃NO₂ Chiral drug synthesis Enhanced steric effects

Research Findings and Trends

  • Synthetic Flexibility: Acylation with aliphatic groups (e.g., 4-methylpentanoyl) balances lipophilicity and metabolic stability, critical for CNS-targeting drugs.
  • Thermodynamic Stability : Neotame’s stability under high temperatures and pH variations contrasts with nitro or sulfonyl derivatives, which may degrade under harsh conditions .

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